2-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol
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Description
“2-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12FNO and a molecular weight of 229.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluoro group, a methyl group, and an imino group attached to phenyl rings .Scientific Research Applications
Synthesis and Characterization
Studies on the synthesis and characterization of derivatives of "2-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol" and similar compounds have revealed their complexation with metals and their structural elucidation through various spectroscopic methods. For instance, Kaya and Gül (2004) explored the synthesis and thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes, highlighting the conditions for oxidative polycondensation reactions and the thermal stability of these compounds [Kaya & Gül, 2004]. Similarly, Ashfaq et al. (2022) focused on the synthesis of crystalline fluoro-functionalized imines, providing insights into their crystal structure, intermolecular interactions, and potential nonlinear optical (NLO) applications [Ashfaq et al., 2022].
Thermal Degradation and Stability
The thermal degradation of oligo-2-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol and related compounds has been extensively studied to understand their thermal stability and degradation kinetics. Doğan and Kaya (2007) conducted thermogravimetric studies on similar compounds, providing valuable data on their thermal stability and potential applications in materials science [Doğan & Kaya, 2007].
Optoelectronic and Photoluminescence Properties
Research into the optoelectronic and photoluminescence properties of these compounds has uncovered their potential in developing new materials with specific light-emitting characteristics. Eskikanbur et al. (2015) examined the photoluminescence properties of novel azo-azomethines derived from similar compounds, indicating their application in creating materials with unique light-emission properties [Eskikanbur et al., 2015].
Molecular Docking and Theoretical Studies
Several studies have employed molecular docking and theoretical calculations to understand the interactions of these compounds with biological targets and their electronic properties. Tatlidil et al. (2022) explored the therapeutical potential of imines through synthesis, structural analysis, and in silico molecular modeling, highlighting their application in medicinal chemistry [Tatlidil et al., 2022].
Properties
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPASICUGIQKHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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